molecular formula C6H18Cl2N2 B8747771 N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride

N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride

Cat. No. B8747771
M. Wt: 189.12 g/mol
InChI Key: LZILUQBEPQWWKH-UHFFFAOYSA-N
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Patent
US04778813

Procedure details

A 1000 ml four-neck flask equipped with a reflux condenser, mechanical stirrer, thermometer and a dropping funnel was charged with 187.8 g (1.0 mole) of a 61.9 percent aqueous solution of N,N,N',N'-tetramethyl-1,2-ethanediamine. The solution was cooled with an ice-water bath and 197.1 g (2 moles) of 37 percent hydrochloric acid was added at such a rate as to keep the temperature below 45° C. To the well-agitated N,N,N',N'-tetramethyl-1,2-ethanediamine dihydrochloride solution so obtained, 185.0 g (2.0 moles) of epichlorohydrin was added slowly, taking care that the temperature did not exceed 45° C. After the addition was completed, the temperature was raised to between 60° and 70° C. for 30 minutes. A 65.7 percent aqueous solution of the title compound was obtained.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
197.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])[CH3:6].[ClH:9]>>[ClH:9].[ClH:9].[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])[CH3:6] |f:2.3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C)C)C
Step Two
Name
Quantity
197.1 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 ml four-neck flask equipped with a reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled with an ice-water bath
CUSTOM
Type
CUSTOM
Details
the temperature below 45° C

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN(CCN(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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